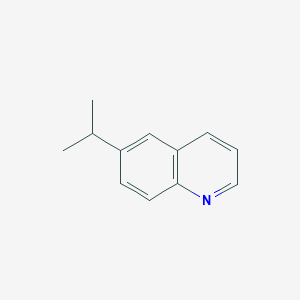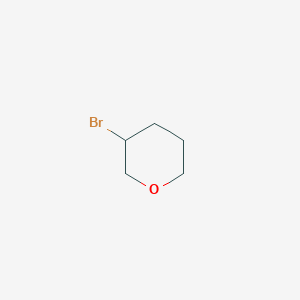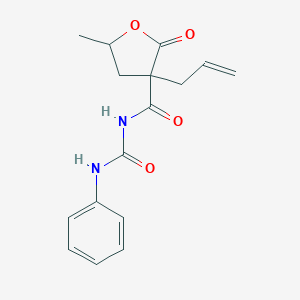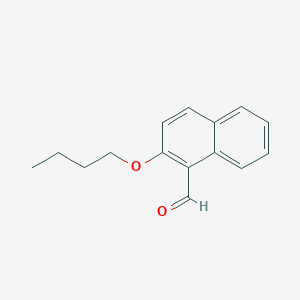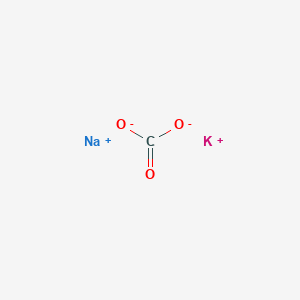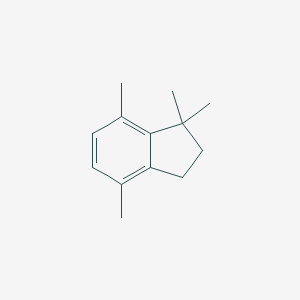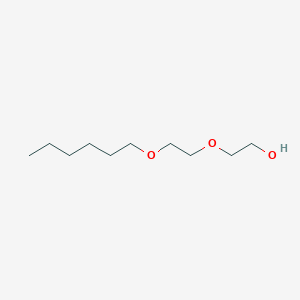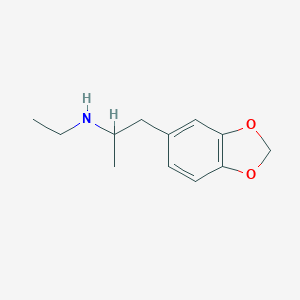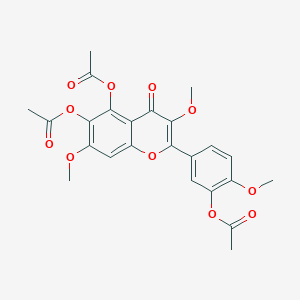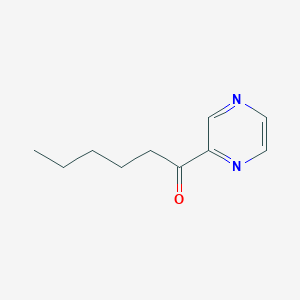
1-(Pyrazin-2-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)hexan-1-one, also known as PHO, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHO belongs to the class of pyrazinones, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 1-(Pyrazin-2-yl)hexan-1-one is not fully understood. However, it has been suggested that 1-(Pyrazin-2-yl)hexan-1-one may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. 1-(Pyrazin-2-yl)hexan-1-one has also been reported to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical And Physiological Effects
1-(Pyrazin-2-yl)hexan-1-one has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antioxidant activity, which may contribute to its potential health benefits.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(Pyrazin-2-yl)hexan-1-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using 1-(Pyrazin-2-yl)hexan-1-one is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 1-(Pyrazin-2-yl)hexan-1-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to explore its potential as an anticancer agent, as it has been reported to exhibit cytotoxic activity against several cancer cell lines. Furthermore, the antioxidant activity of 1-(Pyrazin-2-yl)hexan-1-one may make it a potential candidate for the treatment of oxidative stress-related diseases. Overall, further research is needed to fully understand the potential therapeutic applications of 1-(Pyrazin-2-yl)hexan-1-one.
Synthesis Methods
1-(Pyrazin-2-yl)hexan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-pyrazinecarboxaldehyde with 1-bromohexane, followed by reduction of the resulting imine using sodium borohydride. The final product is obtained by oxidation of the resulting alcohol using Jones reagent.
Scientific Research Applications
1-(Pyrazin-2-yl)hexan-1-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, antifungal, and anticancer properties. 1-(Pyrazin-2-yl)hexan-1-one has also been shown to inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
properties
CAS RN |
1248815-46-4 |
|---|---|
Product Name |
1-(Pyrazin-2-yl)hexan-1-one |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-pyrazin-2-ylhexan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-2-3-4-5-10(13)9-8-11-6-7-12-9/h6-8H,2-5H2,1H3 |
InChI Key |
YGFVVWJPJVDJGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C1=NC=CN=C1 |
Canonical SMILES |
CCCCCC(=O)C1=NC=CN=C1 |
synonyms |
2-Hexanoylpyrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




